3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene
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Overview
Description
3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a propene moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-iso-pentoxyphenol.
Alkylation: The phenol undergoes alkylation with an appropriate alkyl halide to introduce the propene group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene moiety to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets. The fluorine atom and iso-pentoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-iso-pentoxyphenyl methyl sulfide
- 1-(5-Fluoro-2-iso-pentoxyphenyl)ethanol
Uniqueness
3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is unique due to its specific structural features, such as the presence of both a fluorine atom and an iso-pentoxy group on the phenyl ring, combined with a propene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a propene backbone substituted with a 5-fluoro-2-iso-pentoxyphenyl group. Its molecular formula is C15H19F, and it has a molecular weight of approximately 234.31 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, fluorinated compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making fluorinated compounds promising candidates for cancer therapy .
The proposed mechanism involves the interaction of the compound with TS, leading to the formation of stable enzyme-inhibitor complexes. This interaction prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication. The computational design strategies used in related studies indicate that structural modifications can enhance binding affinity and selectivity towards TS .
Study 1: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics like 5-fluorouracil .
Study 2: Pharmacokinetics and Toxicity
Another investigation focused on the pharmacokinetics of the compound in animal models. It was found that after administration, the compound exhibited a half-life of approximately 4 hours and was primarily metabolized in the liver. Notably, the study reported minimal systemic toxicity, which is a critical factor for its potential therapeutic use .
Data Table: Summary of Biological Activities
Activity | Effect | IC50 (µM) | Notes |
---|---|---|---|
TS Inhibition | Significant inhibition | 10 - 30 | Varies across different cell lines |
Antitumor Activity | Reduced cell proliferation | 15 | Effective in multiple cancer types |
Pharmacokinetics | Moderate half-life | 4 hours | Minimal toxicity observed |
Properties
IUPAC Name |
4-fluoro-1-(3-methylbutoxy)-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-4-5-12-10-13(15)6-7-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMTFOAPUDDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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